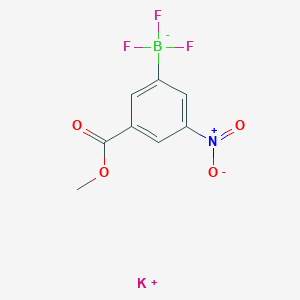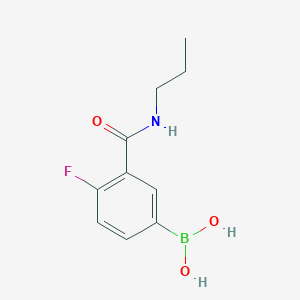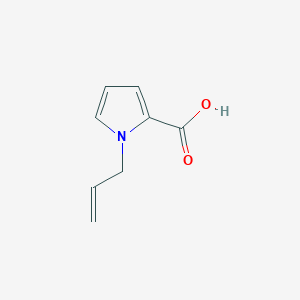
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
1-(Prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid, also known as propenylpyrrole-2-carboxylic acid (PP2CA), is an organic compound with a molecular formula of C6H7NO2. It is a colorless, crystalline solid that is insoluble in water and has a faint odor. PP2CA is a versatile molecule that is used in a variety of scientific research applications, including synthesis, drug design, and biochemistry.
Applications De Recherche Scientifique
-
Scientific Field: Material Science
- Application Summary : Prop-2-en-1-one based compounds are used in the study of mechanical properties of single crystals .
- Methods of Application : The study involves the use of molecular dimension simulations to investigate several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated . All calculations were performed using the GULP program .
- Results or Outcomes : The study provides a concrete basis to discuss the dominant role played by elastic constants and the critical values associated with these lead to an extent of elastic displacement in the form of 3-dimensional shape which is novel in the context of single crystal analysis .
-
Scientific Field: Neurology
- Application Summary : (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a selective signal transducer and activator of transcription 3 (STAT3) inhibitor, has anti-inflammatory properties in several inflammatory disease models .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
- Scientific Field: Chemistry
- Application Summary : Allylboronic acid pinacol ester, a compound related to prop-2-en-1-yl, reacts with carboxylic acids, in the presence of tri-n-butyltin hydride, to give homoallylic alcohols in good yield .
- Methods of Application : The reaction involves the use of tri-n-butyltin hydride and carboxylic acids . Homoallylic alcohols can also be formed by allylboration of aldehydes . It is a reagent used for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and olefin metathesis .
- Results or Outcomes : The reaction yields homoallylic alcohols .
-
Scientific Field: Material Science
- Application Summary : Prop-2-en-1-one based compounds are used in the study of mechanical properties of single crystals .
- Methods of Application : The study involves the use of molecular dimension simulations to investigate several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated . All calculations were performed using the GULP program .
- Results or Outcomes : The study provides a concrete basis to discuss the dominant role played by elastic constants and the critical values associated with these lead to an extent of elastic displacement in the form of 3-dimensional shape which is novel in the context of single crystal analysis .
-
Scientific Field: Chemistry
- Application Summary : Allylboronic acid pinacol ester, a compound related to prop-2-en-1-yl, reacts with carboxylic acids, in the presence of tri-n-butyltin hydride, to give homoallylic alcohols in good yield .
- Methods of Application : The reaction involves the use of tri-n-butyltin hydride and carboxylic acids . Homoallylic alcohols can also be formed by allylboration of aldehydes . It is a reagent used for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and olefin metathesis .
- Results or Outcomes : The reaction yields homoallylic alcohols .
Propriétés
IUPAC Name |
1-prop-2-enylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2-4,6H,1,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGNFDMPVRPMPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665024 | |
| Record name | 1-(Prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid | |
CAS RN |
474010-06-5 | |
| Record name | 1-(Prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

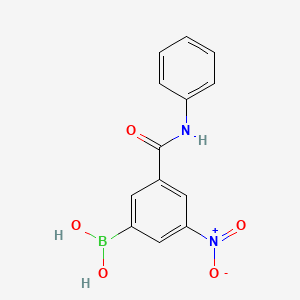
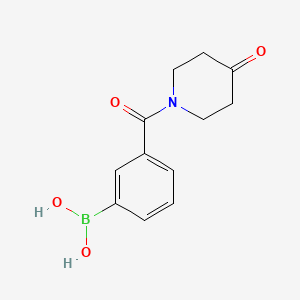
![N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine](/img/structure/B1451391.png)
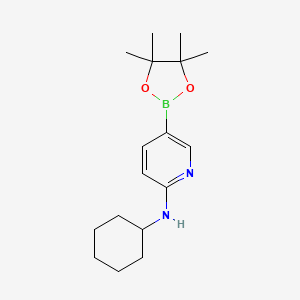
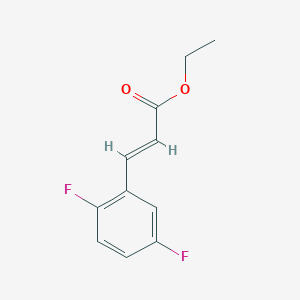
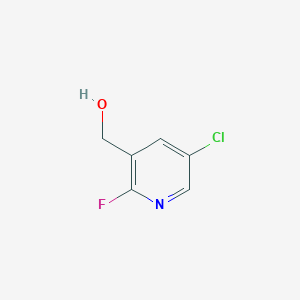
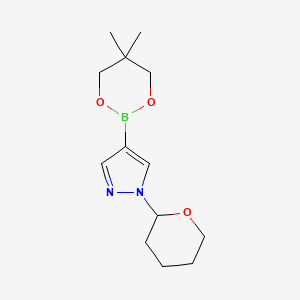
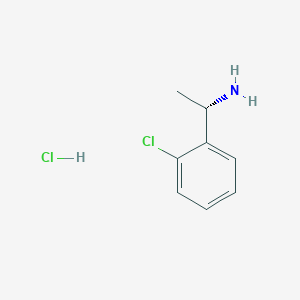
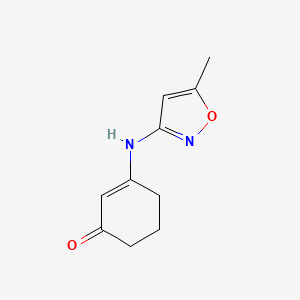
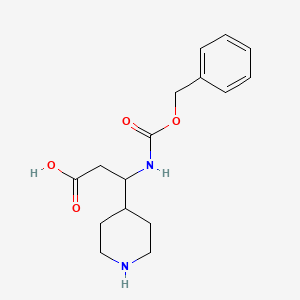
![2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1451403.png)
![3-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B1451406.png)
